molecular formula C15H22FN3O2S B6708591 3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile

3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile

Cat. No.: B6708591
M. Wt: 327.4 g/mol
InChI Key: GGWYWHIGUWNNBL-UHFFFAOYSA-N
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Description

3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluoro-5-methylbenzyl chloride with ethylamine to form an intermediate, which is then reacted with methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[Ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile
  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • (3-Ethyl-2-fluoro-5-methylphenyl)(methyl)sulfane

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

3-[ethyl-[(2-fluoro-5-methylphenyl)methyl-methylsulfamoyl]amino]-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2S/c1-5-19(10-13(3)9-17)22(20,21)18(4)11-14-8-12(2)6-7-15(14)16/h6-8,13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYWHIGUWNNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C#N)S(=O)(=O)N(C)CC1=C(C=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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